molecular formula C22H20N2O2S B2519506 4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 684232-84-6

4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2519506
CAS No.: 684232-84-6
M. Wt: 376.47
InChI Key: VCUNISSUJQDITL-UHFFFAOYSA-N
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Description

4-Acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a novel synthetic compound designed for advanced pharmacological research, incorporating a hybrid molecular architecture that combines a thiazole core with a tetrahydronaphthalene (tetralin) system. This structural framework is of significant interest in medicinal chemistry, particularly in the development of anticancer agents. The tetralin moiety is a privileged structure in oncology, famously present in anthracycline antibiotics like doxorubicin and daunorubicin, which function as DNA intercalators . Concurrently, the thiazole ring is a versatile heterocycle found in numerous bioactive molecules and approved drugs, contributing to a broad spectrum of biological activities . The integration of these two pharmacophores in a single molecule suggests potential for multimodal mechanism of action, which may include the inhibition of DNA synthesis and the induction of apoptotic pathways in cancer cells. Research on structurally related thiazole-tetralin hybrids has demonstrated potent cytotoxic effects against human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549) . Some analogs have been shown to induce high percentages of early and late apoptotic cells and exhibit excellent selectivity indices, outperforming standard chemotherapeutic agents like cisplatin in certain models . Furthermore, the cholinergic system has been implicated in tumor progression, and some related compounds display anticholinesterase activity, suggesting a potential secondary mechanism for reducing cancer cell proliferation . This product is provided for research purposes to investigate these and other potential mechanisms, explore structure-activity relationships (SAR) in drug discovery, and evaluate its potential as a lead compound in oncology. It is supplied as a high-purity solid for use in in vitro assays. FOR RESEARCH USE ONLY. Not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14(25)15-6-9-17(10-7-15)21(26)24-22-23-20(13-27-22)19-11-8-16-4-2-3-5-18(16)12-19/h6-13H,2-5H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUNISSUJQDITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Tetrahydronaphthalene Moiety: This step involves the Friedel-Crafts acylation of tetrahydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the tetrahydronaphthalene moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and benzamide functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The thiazole ring is known for its ability to enhance the efficacy of anticancer agents. For instance:

  • A series of thiazole-integrated compounds have shown promising results against various cancer cell lines, including breast and prostate cancer. The presence of electron-withdrawing groups in these compounds often correlates with increased potency against tumor cells .
  • Specifically, compounds similar to 4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Sigma Receptor Ligands

The sigma receptors (σ1 and σ2) are implicated in several pathophysiological processes, including cancer growth and neurodegeneration. Compounds that target these receptors can modulate cell signaling pathways:

  • Research indicates that thiazole derivatives can act as selective ligands for sigma receptors, potentially influencing tumor growth dynamics .
  • The compound's structure suggests it may interact favorably with these receptors, providing a pathway for further investigation into its role as a therapeutic agent.

Study on Antitumor Activity

In a recent study evaluating the antitumor effects of various thiazole derivatives:

  • Compound 22 , structurally similar to our target compound, exhibited significant growth inhibition in HT29 colon cancer cells with an IC50 value of 2.01 µM. This suggests that modifications in the thiazole structure can lead to enhanced anticancer efficacy .

Sigma Receptor Interaction Studies

A comprehensive analysis of sigma receptor ligands demonstrated that compounds containing both thiazole and naphthalene structures could effectively bind to σ1 receptors:

  • These interactions were shown to alter cellular responses in cancer models, indicating a potential therapeutic pathway for drugs targeting sigma receptors .

Mechanism of Action

The mechanism of action of 4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydronaphthalene moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The compound’s thiazole core distinguishes it from closely related scaffolds:

  • Oxadiazoles: Compounds like N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide () exhibit similar hydrophobic tails but replace thiazole with 1,3,4-oxadiazole. Oxadiazoles are known for enhanced metabolic stability due to reduced ring strain and improved π-stacking capabilities .
  • Triazoles : Derivatives such as N-(2-phenyl-1,3-thiazol-5-yl)acetamide () incorporate triazole rings, which may enhance hydrogen bonding and metal coordination (e.g., with copper in click chemistry syntheses) .

Substituent Effects on Benzamide

The 4-acetyl group on the benzamide ring is a key differentiating feature:

  • Electron-Withdrawing Groups (EWGs) : Analogues with 3-trifluoromethyl (Compound 6, ), 4-bromo (Compound 7), or 4-chloro (Compound 15, ) substituents exhibit lower yields (15–57%) compared to electron-donating groups (EDGs), likely due to steric and electronic hindrance during coupling reactions .
  • Electron-Donating Groups (EDGs) : Methoxy (Compound 12, 58% yield) and methyl (Compound 11, 45% yield) substituents improve synthetic efficiency, attributed to enhanced nucleophilicity of the amine intermediate .
  • Acetyl vs. Other EDGs : The acetyl group’s polar nature may increase solubility compared to alkyl substituents but reduce membrane permeability relative to methoxy or methyl groups.

Hydrophobic Tail Variations

The 5,6,7,8-tetrahydronaphthalen-2-yl moiety is conserved in many analogues (e.g., Compounds 6–16 in ), but substitutions like dihydrodioxine () or nitrophenyl () alter hydrophobicity and π-π interactions. The tetrahydronaphthalene group likely enhances target binding in hydrophobic pockets, as seen in antimicrobial oxadiazoles () .

Antimicrobial Activity

  • Oxadiazoles : Compounds like OZE-I and OZE-II () inhibit Staphylococcus aureus via Ca²⁺/calmodulin pathway interference, with EDGs (e.g., methoxy) enhancing potency .

Physicochemical Properties

Compound Class Core Heterocycle Substituent (Position) Yield (%) Purity (%) Key Biological Activity
Target Compound Thiazole 4-Acetyl (benzamide) N/A N/A Hypothesized enzyme inhibition
Oxadiazole (Compound 12, Ev4) Oxadiazole 4-Methoxy (benzamide) 58 100 Antimicrobial
Triazole (Compound 9c, Ev8) Triazole 4-Bromo (thiazole) ~50 >95 Tyrosinase inhibition
Thiadiazole (NTBD, Ev7) Thiadiazole 1,3-Diol (benzene) N/A N/A Antioxidant

Biological Activity

4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and molecular structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2OS
  • Molecular Weight : 306.41 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects:

Antitumor Activity

Recent studies have demonstrated that the compound exhibits significant antitumor properties. In vitro assays against several cancer cell lines revealed:

  • IC50 Values : The compound showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent cytotoxicity .

Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has been well-documented. The compound's thiazole moiety contributes to its effectiveness in picrotoxin-induced convulsion models .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the thiazole and naphthalene rings significantly influence biological activities:

  • Electron Donating Groups : The presence of electron-donating groups on the benzamide enhances antitumor activity.
  • Substituent Positioning : The positioning of substituents on the naphthalene ring is crucial for maintaining potency .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antitumor Efficacy Study
    • A study involving the administration of the compound to mice with induced tumors showed a marked reduction in tumor size compared to control groups. Histological analysis indicated reduced cell proliferation and increased apoptosis in treated tumors.
  • Anticonvulsant Activity Assessment
    • In a controlled experiment with picrotoxin-induced seizures in rodents, treatment with the compound resulted in a significant decrease in seizure duration and frequency.

Data Table: Biological Activity Summary

Activity TypeTest SystemIC50 (µg/mL)Observations
AntitumorVarious cancer cell lines1.61 - 1.98Significant cytotoxicity observed
AnticonvulsantPicrotoxin-induced modelNot specifiedReduced seizure duration

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling a tetrahydronaphthalene-thiazole intermediate with a substituted benzoyl chloride. For example, similar compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives) are synthesized via condensation of amines with acyl chlorides in pyridine under controlled temperatures . Key steps include:

  • Intermediate preparation : Synthesis of 5,6,7,8-tetrahydronaphthalen-2-yl thiazole via cyclization of thiourea derivatives with α-haloketones.
  • Amide coupling : Reacting the thiazole-amine intermediate with 4-acetylbenzoyl chloride in anhydrous solvents (e.g., DMF) with triethylamine as a base.
  • Purification : Column chromatography (silica gel) and recrystallization from methanol/water mixtures .

Q. How is the compound characterized structurally and analytically?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and amide bond formation.
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., PubChem-derived data for analogous compounds) .
  • Elemental analysis to verify purity (>95%) and stoichiometry .
    • Critical parameters : Solvent selection (e.g., deuterated DMSO for NMR) and calibration standards for mass accuracy .

Q. What are the primary biological targets or assays for this compound?

  • Methodology : Focus on enzyme inhibition assays (e.g., PFOR enzyme in anaerobic organisms) and cytotoxicity screens. For example:

  • Enzyme inhibition : Microplate-based assays using NADH oxidation rates, with IC₅₀ calculations .
  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), comparing results to structurally similar thiazole-benzamide derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., acetyl group vs. methoxy substitution) impact bioactivity?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs (e.g., replacing acetyl with methylthio or morpholine groups) and test against Gram-positive bacteria (e.g., S. aureus) and cancer cells.
  • Data analysis : Use computational tools (e.g., molecular docking) to correlate substituent electronic properties (logP, polar surface area) with activity. For example, acetyl groups enhance membrane permeability in similar benzamide-thiazole compounds .
    • Key finding : Acetyl-substituted derivatives show 2–3× higher potency in enzyme inhibition compared to methoxy analogs .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodology :

  • Standardization : Replicate assays under NCCLS-recommended conditions (e.g., broth dilution for antimicrobial activity) .
  • Control compounds : Include reference inhibitors (e.g., nitazoxanide for PFOR inhibition) to normalize inter-lab variability .
  • Meta-analysis : Compare PubChem bioassay data (AID 743255) with in-house results to identify outliers .

Q. How can in vivo pharmacokinetics and toxicity be optimized for this compound?

  • Methodology :

  • Metabolic stability : Liver microsome assays to assess CYP450-mediated degradation.
  • Toxicity screening : Zebrafish embryo models for acute toxicity (LC₅₀) and teratogenicity .
  • Formulation : Use liposomal encapsulation to improve bioavailability, as demonstrated for related thiazole derivatives .

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